(R)-AMG-193

Myelosuppression Selectivity Safety Profile

Generic PRMT5 inhibitors cause myelosuppression due to off-target activity in normal cells. (R)-AMG-193 (Anvumetostat) solves this: it selectively targets the PRMT5-MTA complex in MTAP-deleted tumors. - 40-fold selectivity (MTAP-deleted vs. wild-type HCT116) - Oral efficacy: 96% TGI (BxPC-3), 88% TGI (U87MG) - Brain-penetrant; validated for GBM models - High affinity for PRMT5-MTA: 3.9 pM Available from BenchChem with certified purity and global delivery.

Molecular Formula C22H19F3N4O3
Molecular Weight 444.4 g/mol
CAS No. 2790567-82-5
Cat. No. B15588503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-AMG-193
CAS2790567-82-5
Molecular FormulaC22H19F3N4O3
Molecular Weight444.4 g/mol
Structural Identifiers
InChIInChI=1S/C22H19F3N4O3/c23-22(24,25)13-3-1-12(2-4-13)19-11-31-6-5-29(19)21(30)17-7-14-15-9-32-10-16(15)20(26)28-18(14)8-27-17/h1-4,7-8,19H,5-6,9-11H2,(H2,26,28)/t19-/m1/s1
InChIKeyBFEBTMFPRJPBTK-LJQANCHMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-AMG-193 MTA-Cooperative PRMT5 Inhibitor


AMG 193 (Anvumetostat, CAS 2790567-82-5) is an orally bioavailable, clinical-stage MTA-cooperative inhibitor of protein arginine methyltransferase 5 (PRMT5), developed by Amgen for the treatment of MTAP-deleted solid tumors [1]. It functions via a synthetic lethality mechanism, binding the PRMT5-MTA complex that accumulates specifically in cells harboring MTAP deletion (10–15% of all human cancers) while sparing normal MTAP wild-type tissues [2]. AMG 193 is a brain-penetrant small molecule currently in Phase I/II clinical trials for multiple MTAP-null solid tumor indications, including non-small cell lung cancer (NSCLC), pancreatic ductal adenocarcinoma (PDAC), and biliary tract cancer (BTC) [3].

Mechanism MTA-cooperative PRMT5 inhibitor
Cell context MTAP-deleted tumor model studies
Route Orally bioavailable for in vivo research

Why (R)-AMG-193 Cannot Be Substituted


In-class substitution with first-generation PRMT5 inhibitors (e.g., GSK3326595) or even some second-generation MTA-cooperative inhibitors (e.g., TNG908, MRTX1719/BMS-986504) introduces critical experimental and therapeutic liabilities due to fundamentally different selectivity and safety profiles. First-generation PRMT5 inhibitors are SAM-competitive and non-cooperative with MTA, resulting in pan-PRMT5 inhibition that spares neither MTAP-deleted tumor cells nor MTAP-wild-type normal cells, which translates directly to clinically significant myelosuppression and dose-limiting toxicities that halted their development [1]. Among MTA-cooperative inhibitors, differences in brain penetration, clinical response rates (ORR) across specific tumor histologies, and binding affinity to the PRMT5-MTA complex preclude simple interchangeability and necessitate compound-specific evaluation for any research program targeting MTAP-deleted cancers [2].

AMG-193 (MTA-cooperative)
vs
Generic PRMT5 inhibitors
Mechanism Binds PRMT5-MTA complex in MTAP-null cells
Risk Lack of MTA-cooperative binding fails to exploit synthetic lethality
Selectivity Reported selectivity for MTAP-deleted over WT cells
Risk Non-selective PRMT5 inhibition may confound in vivo model interpretation
Tolerability Tolerability endpoint profile supports long-term dosing research
Risk Reported hematopoietic effects differ; translational relevance may not transfer

(R)-AMG-193 Quantitative Differentiation Evidence


Cellular Selectivity in MTAP-Deleted Cells

AMG 193, as an MTA-cooperative PRMT5 inhibitor, demonstrates no clinically significant myelosuppression in Phase I trials, a critical differentiation from first-generation SAM-competitive PRMT5 inhibitors such as GSK3326595. First-generation inhibitors caused severe, dose-limiting hematologic toxicities due to their non-selective inhibition of PRMT5 in both MTAP-null tumors and normal hematopoietic cells, which express wild-type MTAP [1]. In a Phase I dose-escalation study of AMG 193 involving 167 patients with advanced MTAP-deleted solid tumors, the safety profile showed no evidence of clinically significant myelosuppression, with Grade 3 treatment-related adverse events (TRAEs) occurring in only 18% of patients at the recommended Phase II dose (RP2D) of 1200 mg once daily [2]. This favorable hematologic safety profile is a direct consequence of the MTA-cooperative binding mechanism and enables sustained dosing without the need for dose interruptions or supportive care measures that plagued first-generation inhibitors [3].

Cellular selectivity
Head-to-head
~40-fold selectivity for MTAP-deleted over MTAP-WT cells (HCT116)
Supports synthetic lethality research window
Isogenic cell line comparison; first-generation inhibitors show no differential activity
Myelosuppression Selectivity Safety Profile PRMT5

Tumor Growth Inhibition in MTAP-Deleted Xenografts

Preclinical data confirm that AMG 193 is brain-penetrant, enabling its investigation in primary CNS tumors and brain metastases where other MTA-cooperative PRMT5 inhibitors lack this property. In mouse xenograft models, AMG 193 demonstrated robust antitumor activity in the intracranial U87MG glioblastoma model (88% tumor growth inhibition at 100 mg/kg QD) [1]. While TNG908 is also reported to be brain-penetrant [2], other MTA-cooperative PRMT5 inhibitors such as TNG462 and AZD3470 were not designed to cross the blood-brain barrier [3]. This represents a meaningful differentiation for research programs focused on glioblastoma (MTAP deletion occurs in approximately 50% of glioblastomas) or CNS metastases from MTAP-deleted primary tumors.

In vivo TGI
Head-to-head (vehicle)
96% TGI (BxPC-3), 88% TGI (U87MG)
Reported tumor growth inhibition in MTAP-null xenograft models
Oral 100 mg/kg QD; vehicle-controlled
Brain penetration CNS tumors Glioblastoma Blood-brain barrier

Clinical Safety: No Significant Myelosuppression

AMG 193 exhibits exceptionally high binding affinity for the PRMT5-MTA complex with a reported Kd of 3.9 pM . This sub-picomolar affinity supports the compound's potent biochemical and cellular activity in MTAP-deleted cells across multiple cancer lineages and may contribute to sustained target engagement at clinically achievable doses [1]. While direct head-to-head binding affinity comparisons with all MTA-cooperative inhibitors are not uniformly reported under identical assay conditions, available data indicate that AMG 193's affinity is among the highest in this class, with an IC50 of 0.107 μM for inhibition of PRMT5 in MTAP-deleted HCT116 cell proliferation assays .

Tolerability endpoint
Cross-study comparable
No clinically significant myelosuppression (0%) vs GSK3326595 48% anemia
Supports hematopoietic tolerability monitoring context
Phase 1 dose-escalation; cross-trial comparison requires caution
Binding affinity PRMT5-MTA complex Kd Potency

Brain Penetration for CNS Malignancies

In patients with pancreatic ductal adenocarcinoma (PDAC) harboring MTAP deletion, AMG 193 demonstrated an objective response rate (ORR) of 9% (2/23 patients) in a Phase I dose-escalation and expansion study [1]. By cross-trial comparison, MRTX1719 (BMS-986504) achieved a higher ORR of 33% in its Phase I/II trial across multiple solid tumor types, including PDAC [2]. These efficacy differentials highlight that while both compounds are MTA-cooperative PRMT5 inhibitors, they are not interchangeable in terms of clinical activity. Researchers should consider tumor type-specific response rates when selecting a tool compound for translational studies or when designing combination therapy experiments.

Brain penetrance
Class-level inference
Brain-penetrant (preclinical rodent PK)
Supports CNS tumor model research
Qualitative difference; first-generation inhibitors generally poor penetration
Pancreatic cancer PDAC Objective response rate ORR

Selectivity for MTAP-Deleted vs. MTAP-Wild-Type Cells: AMG 193 Exhibits ~40-Fold Selectivity in HCT116 Isogenic Cell Line Assays

AMG 193 demonstrates a robust selectivity window for MTAP-deleted cancer cells over MTAP-wild-type cells. In isogenic HCT116 cell line models, AMG 193 inhibited the proliferation of MTAP-deleted HCT116 cells with approximately 40-fold selectivity compared to HCT116 MTAP-WT cells [1]. This selectivity window is a direct consequence of the MTA-cooperative binding mechanism and is essential for sparing normal tissues that express wild-type MTAP. While other MTA-cooperative inhibitors (e.g., TNG908, MRTX1719) also demonstrate MTAP-selective activity, the magnitude of the selectivity window can vary by compound and assay conditions, and AMG 193's ~40-fold window provides a quantitative benchmark for preclinical experimental design.

Selectivity window MTAP deletion Synthetic lethality Isogenic cell lines

Preclinical In Vivo Efficacy: AMG 193 Achieves 96% TGI in BxPC-3 Pancreatic Xenograft and 88% TGI in U87MG Glioblastoma Xenograft at 100 mg/kg QD

In preclinical mouse xenograft models of endogenous MTAP-null tumors, orally administered AMG 193 demonstrated potent antitumor activity. At a dose of 100 mg/kg once daily (QD), AMG 193 achieved 96% tumor growth inhibition (TGI) in the BxPC-3 pancreatic cancer xenograft model and 88% TGI in the U87MG glioblastoma xenograft model [1]. These efficacy data are comparable to or exceed those reported for other MTA-cooperative PRMT5 inhibitors in similar models and provide a benchmark for in vivo experimental design. The combination of high TGI with a favorable tolerability profile (no impact on normal hematopoietic cell lineages) supports the use of AMG 193 in long-term in vivo efficacy studies [2].

Tumor growth inhibition Xenograft Pancreatic cancer Glioblastoma

(R)-AMG-193 Research and Industrial Applications


Synthetic Lethality in MTAP-Deleted Cells

Use AMG 193 for long-term oral dosing studies in MTAP-null xenograft or patient-derived xenograft (PDX) models where cumulative hematologic toxicity would confound efficacy readouts. The compound's MTA-cooperative mechanism spares normal hematopoietic lineages, enabling sustained target engagement over weeks to months without dose-limiting myelosuppression [1]. This is particularly critical for combination studies with chemotherapy or targeted agents where overlapping toxicities must be minimized.

In Vivo Efficacy in Xenograft and PDX Models

Select AMG 193 for preclinical studies in intracranial glioblastoma models (e.g., U87MG) or brain metastasis models where blood-brain barrier penetration is essential for target engagement. Preclinical data confirm brain penetrance and robust antitumor activity in intracranial U87MG xenografts (88% TGI) [2]. This property is not shared by all MTA-cooperative PRMT5 inhibitors (e.g., TNG462), making AMG 193 a required tool compound for CNS-focused research programs.

Translational Research in CNS Malignancies

Employ AMG 193 as a chemical probe to interrogate PRMT5 dependency specifically in MTAP-deleted cancer cell lines and in vivo models. The compound's ~40-fold selectivity window for MTAP-deleted over MTAP-WT cells in isogenic HCT116 assays provides a validated tool for distinguishing on-target synthetic lethal effects from general cytotoxicity [3]. This selectivity enables rigorous dissection of PRMT5 biology and the identification of resistance mechanisms.

Next-Generation PRMT5 Inhibitor Development

Use AMG 193 in combination studies with sotorasib (KRAS G12C inhibitor) or standard-of-care chemotherapies in MTAP-deleted NSCLC and PDAC models. Preclinical data demonstrate that AMG 193 synergizes with sotorasib in vitro, and combination treatment in vivo significantly inhibits tumor growth [4]. This supports the investigation of rational combination strategies that leverage the synthetic lethality of PRMT5 inhibition alongside other targeted or cytotoxic agents.

Application
Selection Property
Validation Focus
MTAP-deleted synthetic lethality studies
MTA-cooperative PRMT5 inhibition
Isogenic cell-line selectivity review
In vivo xenograft tumor model studies
Oral bioavailability and MTAP-null tumor growth inhibition
TGI model response review
CNS tumor research (glioblastoma, brain metastases)
Reported brain penetrance
CNS exposure model validation
Next-generation PRMT5 inhibitor design
PRMT5-MTA complex binding context
Binding affinity and SAR review

Technical Documentation Hub

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37 linked technical documents
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